
L-Leucine-1-13C
Overview
Description
L-Leucine-1-13C (CAS 74292-94-7) is a stable isotope-labeled form of the essential branched-chain amino acid L-leucine, where the carbon-1 position is substituted with the non-radioactive carbon-13 isotope . This compound is widely utilized in metabolic tracer studies, proteomics, and metabolomics due to its ability to provide precise quantification of leucine flux, protein turnover, and cellular metabolism without interfering with biological processes . Key applications include:
- Internal Standard in LC-MS/MS: this compound is frequently employed as an internal standard (ISTD) in untargeted metabolomics to monitor instrument performance and normalize data across batches .
- In Vivo Metabolic Studies: It enables tracking of leucine incorporation into proteins, particularly in cancer research (e.g., quantifying tumor protein anabolism in colon carcinomas) .
- Quantitative Proteomics: Used in synthesizing isobaric tags (e.g., DiLeu labels) for multiplexed relative protein quantification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucine-1-13C typically involves the incorporation of carbon-13 into the precursor molecules during the chemical synthesis of L-Leucine. One common method is the use of labeled precursors such as 13C-labeled glucose or other carbon sources in microbial fermentation processes .
Industrial Production Methods: Industrial production of this compound often involves fermentation using genetically modified microorganisms that can incorporate carbon-13 into the amino acid. The fermentation broth is then processed to isolate and purify the labeled L-Leucine .
Chemical Reactions Analysis
Types of Reactions: L-Leucine-1-13C undergoes similar chemical reactions as its non-labeled counterpart, including:
Oxidation: Conversion to keto acids.
Reduction: Formation of corresponding alcohols.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophiles like halides or amines under various conditions.
Major Products:
Oxidation: Produces α-ketoisocaproate.
Reduction: Yields isovaleryl alcohol.
Substitution: Forms various substituted leucine derivatives.
Scientific Research Applications
Key Mechanisms and Pathways
The primary target of L-Leucine-1-13C is the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in regulating cell growth, protein synthesis, and metabolism. Activation of this pathway by L-Leucine leads to increased protein synthesis and cellular proliferation, making it essential for understanding muscle metabolism and nutritional interventions.
Protein Metabolism Studies
This compound has been extensively used to study protein metabolism. For instance, a study involving healthy subjects demonstrated that using L-[1-13C]leucine as a tracer allowed for the quantification of leucine kinetics, including rates of deamination and reamination. This study revealed that the rates of protein synthesis and breakdown were significantly influenced by dietary intake and metabolic state .
Muscle Protein Synthesis
Research has shown that L-Leucine supplementation can enhance muscle protein synthesis (MPS), particularly when consumed after resistance exercise. A controlled trial compared the effects of whey and casein proteins labeled with L-[1-13C]leucine on MPS. Results indicated that both protein sources stimulated MPS comparably post-exercise, despite differences in insulin response .
Nutritional Interventions in Aging
In clinical nutrition, this compound is used to evaluate interventions aimed at preventing muscle wasting in older adults. A double-blind pilot trial demonstrated that supplementation with L-Leucine-enriched essential amino acids improved lean muscle mass and functional performance metrics among older adults . This highlights its potential role in addressing sarcopenia.
Case Study 1: Whole-body Leucine Balance
A study involving young adults assessed whole-body leucine balance using L-[1-13C]leucine alongside urea tracers. Researchers found that isotopic enrichment plateaued after approximately five hours, validating tracer-derived estimates for monitoring protein metabolism over extended periods .
Case Study 2: Dietary Influence on Metabolism
Another investigation examined how the form of leucine consumed affects its metabolic fate. Participants consuming intact proteins showed lower oxidation rates and increased nonoxidative disposal compared to those consuming free amino acids. This finding emphasizes the importance of dietary context when evaluating leucine's metabolic effects .
Comprehensive Data Table
Mechanism of Action
L-Leucine-1-13C exerts its effects through the same pathways as L-Leucine. It is primarily involved in:
Protein Synthesis: Acts as a substrate for protein synthesis and stimulates the mammalian target of rapamycin (mTOR) pathway, which regulates cell growth and metabolism.
Metabolic Regulation: Plays a role in regulating blood sugar levels and energy production.
Comparison with Similar Compounds
Chemical Properties :
- Molecular Weight: 132.17 g/mol .
- Solubility: ~5 mg/mL in water (~37.83 mM) .
- Storage: Stable at -20°C for 3 years (powder) or -80°C for 6 months (in solvent) .
L-Leucine-1-13C,15N
- Structure : Dual-labeled with both 13C (carbon-1) and 15N (amine group).
- Applications :
- Isobaric Tagging : Critical for synthesizing 4-plex and 8-plex DiLeu tags, which enable high-throughput proteomics by differentiating peptides via tandem mass spectrometry (MS/MS) .
- Enhanced Precision : The additional 15N label reduces isotopic overlap, improving quantification accuracy in complex samples .
- Synthesis: Produced via reductive dimethylation using formaldehyde isotopes (e.g., CD2O) and sodium cyanoborohydride .
- Cost : Higher than this compound due to dual isotopic enrichment (e.g., $30–$60 for 5–50 mg) .
Boc-Leu-OH-1-13C Monohydrate
- Structure: N-tert-butoxycarbonyl (Boc)-protected this compound with a monohydrate group.
- Applications :
- Properties :
Other 13C-Labeled Amino Acids (e.g., L-Alanine-1-13C, L-Valine-1-13C)
- Applications: Comparative Metabolic Profiling: Used alongside this compound to study tissue-specific amino acid metabolism . Isobaric Tagging: L-Alanine-1-13C,15N and L-Valine-1-13C,15N are incorporated into multiplexed DiLeu tags, expanding proteomic multiplexing capacity .
- Advantages : Broaden the scope of metabolic pathways analyzable in a single experiment.
Data Tables
Table 1. Key Properties of this compound and Analogues
Research Findings and Contrasts
- Internal Standard vs. Metabolic Tracer: While this compound is primarily an ISTD in metabolomics , its non-protected form is also used in vivo to measure tumor protein retention rates (8.941 g/kg/24 h in colon carcinomas vs. -0.557 g/kg/24 h in peripheral tissue) .
- Cost vs. Utility : Dual-labeled variants (e.g., this compound,15N) offer superior precision in proteomics but at higher costs, limiting their use in large-scale metabolomics .
- Supplier Variability: Sourced from Sigma-Aldrich, Eurisotop, and Santa Cruz Biotechnology, purity and isotopic enrichment levels (e.g., 95–99%) may vary, affecting experimental reproducibility .
Biological Activity
L-Leucine-1-13C is a stable isotope-labeled form of the essential branched-chain amino acid (BCAA) leucine, which plays a crucial role in protein metabolism and muscle synthesis. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on muscle protein synthesis, and implications for health and nutrition.
Metabolic Pathways
L-Leucine is known for activating the mechanistic target of rapamycin (mTOR) signaling pathway, which is pivotal for regulating cell growth and protein synthesis. The incorporation of stable isotopes like carbon-13 allows researchers to trace metabolic pathways more precisely. Studies have demonstrated that this compound can be used effectively to study protein metabolism in human subjects through tracer studies.
Key Findings from Research:
- Protein Metabolism : A study utilizing L-[1-13C]leucine as a tracer showed that leucine deamination and reamination rates were quantified, revealing significant insights into protein breakdown and synthesis rates in healthy individuals under fed conditions .
- Dietary Influence : Research indicated that the form of leucine consumed (e.g., free amino acids vs. bound in proteins) affects its metabolic fate. For instance, lower oxidation rates and increased nonoxidative disposal were observed when leucine was ingested as part of intact proteins compared to free amino acids .
Effects on Muscle Protein Synthesis
L-Leucine supplementation has been extensively studied for its effects on muscle protein synthesis (MPS), particularly in aging populations and those undergoing resistance training.
Case Studies:
- Elderly Population : A double-blind, placebo-controlled trial involving elderly subjects showed that supplementation with L-Leucine-enriched essential amino acids (EAAs) improved lean tissue mass (LTM) and functional performance over 12 weeks. The group receiving higher doses of L-Leucine exhibited more pronounced benefits .
- Acute vs. Chronic Effects : A systematic review highlighted that both acute and chronic administration of leucine significantly increased the muscle protein fractional synthetic rate compared to control groups, emphasizing its role in combating age-related muscle loss .
Biological Activity Summary Table
Implications for Health and Nutrition
The biological activity of this compound underscores its importance in nutritional strategies aimed at improving muscle health, particularly in vulnerable populations such as the elderly or those with muscle wasting conditions. The ability to trace its metabolic pathways provides valuable insights into how dietary interventions can optimize muscle mass and function.
Q & A
Basic Research Questions
Q. How is L-Leucine-1-13C utilized to study protein turnover kinetics in vivo?
this compound is administered via a primed, continuous intravenous infusion to achieve isotopic steady state in plasma and breath CO₂. Key parameters include:
- Priming dose : A bolus of L-[1-13C]leucine and NaH¹³CO₃ to accelerate isotopic equilibrium.
- Infusion rate : Adjusted based on body weight (e.g., 0.12–0.20 µmol/kg/min).
- Measurements : Plasma [13C]leucine enrichment (via GC-MS), expired ¹³CO₂ enrichment (isotope ratio mass spectrometry), and CO₂ production rate. Calculations derive leucine turnover (Q), oxidation (OX), and incorporation into protein (S):
This method enables precise quantification of protein synthesis and degradation rates in humans .
Q. What protocols ensure isotopic purity and validity in this compound experiments?
- Isotopic purity validation : Use nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HR-MS) to confirm ≥99% ¹³C enrichment at the C1 position .
- Sample handling : Store lyophilized this compound at -20°C to prevent degradation. Reconstitute in sterile saline for infusions, avoiding repeated freeze-thaw cycles.
- Control experiments : Include unlabeled leucine controls to correct for natural ¹³C abundance in background samples .
Advanced Research Questions
Q. How can discrepancies in leucine oxidation rates between this compound and radioisotope methods be resolved?
Discrepancies often arise from differences in tracer kinetics (e.g., compartmental modeling assumptions) or non-steady-state conditions. Mitigation strategies include:
- Compartmental modeling : Use a two-pool model to distinguish intracellular vs. extracellular leucine pools.
- Validation with complementary tracers : Co-infuse L-[1-¹⁴C]leucine to cross-validate oxidation rates via radioactivity measurements in breath CO₂ .
- Adjust for incomplete ¹³CO₂ recovery : Apply correction factors based on bicarbonate retention studies .
Q. What are the challenges in co-administering this compound with ¹⁵N-labeled amino acids in multi-tracer studies?
- Isotopic interference : Ensure separation of ¹³C and ¹⁵N signals using GC-MS with selective ion monitoring (SIM).
- Kinetic modeling : Use stochastic modeling to account for cross-label interactions in metabolic pathways (e.g., transamination of ¹⁵N to other amino acids).
- Experimental design : Stagger infusion start times or use differential priming doses to achieve steady states for each tracer .
Q. How does the position of the ¹³C label (C1 vs. uniformly labeled) impact metabolic flux analysis?
- C1-specific labeling : Tracks decarboxylation via the branched-chain keto acid dehydrogenase (BCKDH) complex, isolating oxidative flux from transamination.
- Uniform labeling : Captures broader pathways (e.g., gluconeogenesis) but complicates data interpretation due to multiple labeled intermediates.
- Key application : C1 labeling is optimal for studying mTOR activation, as leucine’s mTOR-stimulating effect is mediated via its intracellular concentration, independent of oxidation .
Q. Methodological Considerations Table
Properties
IUPAC Name |
(2S)-2-amino-4-methyl(113C)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-SANWUMGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([13C](=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10995817 | |
Record name | (1-~13~C)Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10995817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74292-94-7 | |
Record name | Leucine 1-C-13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074292947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-~13~C)Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10995817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEUCINE 1-C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36PJ2DN56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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